4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-
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Overview
Description
7-Methoxy-4-oxo-4H-chromene-2-carbonitrile is a chemical compound belonging to the chromene family Chromenes are benzopyran derivatives that are widely found in nature, particularly in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by cyclization and methoxylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted chromenes, amines, and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, 7-methoxy-4-oxo-4H-chromene-2-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology: In biological research, this compound has been studied for its potential antioxidant properties. It has shown promise in protecting cells from oxidative stress .
Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 7-methoxy-4-oxo-4H-chromene-2-carbonitrile involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 7-Methoxy-4-oxo-4H-chromene-2-carboxamide
- 7-Hydroxy-4-oxo-4H-chromene-2-carbonitrile
- 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid
Comparison: Compared to its analogs, 7-methoxy-4-oxo-4H-chromene-2-carbonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
33544-14-8 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
7-methoxy-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3 |
InChI Key |
GIFSFCBCSKZISN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C#N |
Origin of Product |
United States |
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